Methyl 2-(3-chlorophenyl)propanoate Methyl 2-(3-chlorophenyl)propanoate
Brand Name: Vulcanchem
CAS No.: 103040-42-2
VCID: VC0009100
InChI: InChI=1S/C10H11ClO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,1-2H3
SMILES: CC(C1=CC(=CC=C1)Cl)C(=O)OC
Molecular Formula: C10H11ClO2
Molecular Weight: 198.646

Methyl 2-(3-chlorophenyl)propanoate

CAS No.: 103040-42-2

Cat. No.: VC0009100

Molecular Formula: C10H11ClO2

Molecular Weight: 198.646

* For research use only. Not for human or veterinary use.

Methyl 2-(3-chlorophenyl)propanoate - 103040-42-2

Specification

CAS No. 103040-42-2
Molecular Formula C10H11ClO2
Molecular Weight 198.646
IUPAC Name methyl 2-(3-chlorophenyl)propanoate
Standard InChI InChI=1S/C10H11ClO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,1-2H3
Standard InChI Key JQQFQGADNSHPPM-UHFFFAOYSA-N
SMILES CC(C1=CC(=CC=C1)Cl)C(=O)OC

Introduction

Chemical Structure and Physical Properties

Molecular Structure

Methyl 2-(3-chlorophenyl)propanoate possesses a distinctive molecular structure characterized by a central propanoate backbone with specific functional group attachments. The alpha carbon of the propanoate bears a 3-chlorophenyl substituent, while the carboxylic acid function is modified as a methyl ester. The chlorine atom at the meta position (3-position) of the phenyl ring contributes to the compound's unique electronic distribution and steric properties.

The standard InChI notation for the compound is InChI=1S/C10H11ClO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7, which uniquely identifies its chemical structure in a machine-readable format. This structural arrangement creates a molecule with specific spatial and electronic characteristics that influence its chemical reactivity and potential biological interactions.

Physical Properties

The physical properties of methyl 2-(3-chlorophenyl)propanoate are crucial for understanding its behavior in various research applications. These properties determine its solubility, stability, and interactions with biological systems. Table 1 summarizes the known physical properties of the compound.

PropertyValue
CAS Number103040-42-2
Molecular FormulaC10H11ClO2
Molecular Weight198.646 g/mol
IUPAC Namemethyl 2-(3-chlorophenyl)propanoate
Physical StateNot specified in literature*
SolubilityLikely soluble in common organic solvents*

*Predicted based on structure and properties of similar compounds

Synthesis Methods

General Synthetic Approaches

The synthesis of methyl 2-(3-chlorophenyl)propanoate likely involves esterification reactions, similar to those used for other propanoate derivatives. This process typically involves reacting a carboxylic acid (in this case, a derivative of 3-chlorophenylpropanoic acid) with methanol in the presence of an acid catalyst. The general synthetic approach would begin with the preparation of the corresponding carboxylic acid, 2-(3-chlorophenyl)propanoic acid, followed by its esterification.

Alternative approaches might include direct alkylation of 3-chlorophenylacetic acid derivatives or modifications of commercially available starting materials with similar structures. Each synthetic route would present different advantages and challenges in terms of yield, purity, and scalability.

Comparisons with Similar Compounds

Structural Analogs

Several compounds bear structural similarities to methyl 2-(3-chlorophenyl)propanoate, differing in the position of the chlorine atom, the nature of the ester group, or additional functional groups. These structural analogs include other positional isomers of chlorophenylpropanoates as well as compounds with additional functional groups.

Table 2 presents a comparison of methyl 2-(3-chlorophenyl)propanoate with selected structural analogs:

CompoundKey Structural DifferencesKnown or Potential Activities
Methyl 2-(3-chlorophenyl)propanoateReference compoundResearch applications, potential pharmaceutical intermediates
Methyl 2,3-dibromo-3-(3-chlorophenyl)propanoateAdditional bromo groupsSynthetic intermediate
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate4-chlorophenyl, additional hydroxyl and methyl groupsHDAC inhibition, anticancer properties
Methyl (S)-2-amino-3-(3-chlorophenyl)propanoateAdditional amino groupSodium channel modulation, neurotransmitter release influence

The literature discusses methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as a histone deacetylase inhibitor (HDACI) with potential anticancer properties . While this compound has additional functional groups compared to methyl 2-(3-chlorophenyl)propanoate, it suggests the potential for related compounds to exhibit biological activities worth investigating.

Structure-Activity Relationships

The biological activity of compounds like methyl 2-(3-chlorophenyl)propanoate is intimately connected to their chemical structure. Key structural features that may influence the biological activity include:

Understanding these structure-activity relationships is crucial for rational drug design and the development of more potent and selective compounds based on the methyl 2-(3-chlorophenyl)propanoate scaffold. Research on structurally similar compounds has shown that even minor modifications can significantly alter biological activity and selectivity .

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